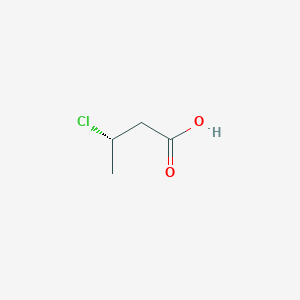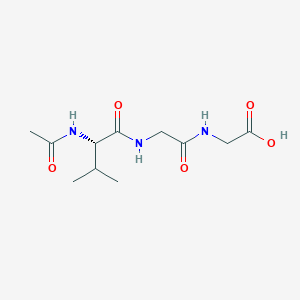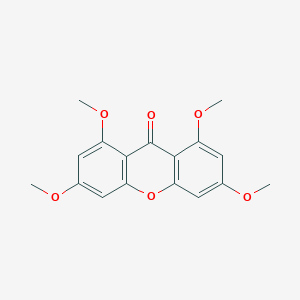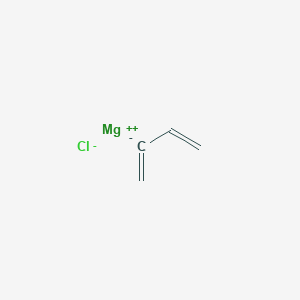
Magnesium, chloro(1-methylene-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro(1-methylene-2-propenyl)-, also known as 2-Methylallylmagnesium chloride, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly valuable due to its reactivity and versatility in forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylallylmagnesium chloride is commonly prepared by reacting magnesium turnings with 2-chloro-2-methylpropene in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the preparation of 2-Methylallylmagnesium chloride follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers to maintain its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylallylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halides: Reacts with alkyl halides under anhydrous conditions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions.
Applications De Recherche Scientifique
2-Methylallylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-Methylallylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Allylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Comparison
2-Methylallylmagnesium chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to allylmagnesium chloride, it is less prone to polymerization and offers more controlled reactivity. Benzylmagnesium chloride and phenylmagnesium bromide, on the other hand, are more commonly used for aromatic substitutions and have different reactivity profiles due to the presence of aromatic rings.
Propriétés
Numéro CAS |
32657-89-9 |
|---|---|
Formule moléculaire |
C4H5ClMg |
Poids moléculaire |
112.84 g/mol |
Nom IUPAC |
magnesium;buta-1,3-diene;chloride |
InChI |
InChI=1S/C4H5.ClH.Mg/c1-3-4-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LKXGKOOMSBGZNT-UHFFFAOYSA-M |
SMILES canonique |
C=C[C-]=C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


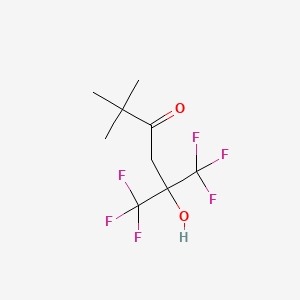
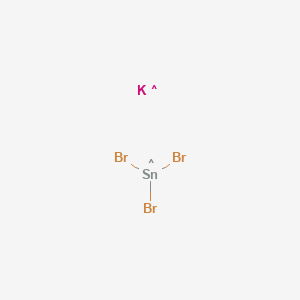
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

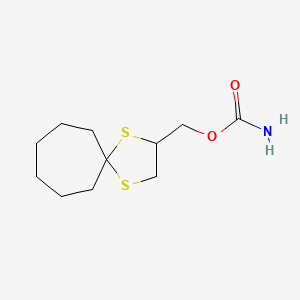
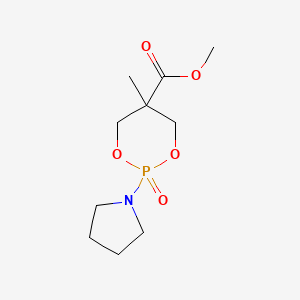
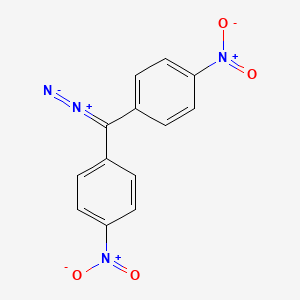
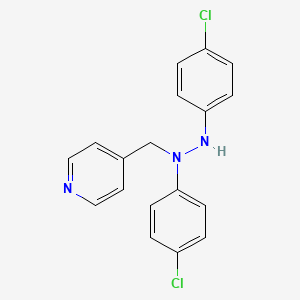
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
